Ethyl 3-chloro-4-fluoro-5-methylbenzoate
Description
Ethyl 3-chloro-4-fluoro-5-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a methyl group (CH₃) at position 3. Its molecular formula is C₁₀H₁₀ClFO₂, and it is commercially available with a purity of 95% .
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
ethyl 3-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
LDDXKIKVALRZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong base or acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-chloro-4-fluoro-5-methylbenzoic acid and ethanol.
Reduction: 3-chloro-4-fluoro-5-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-4-fluoro-5-methylbenzoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Positioning: The 3-Cl, 4-F, 5-CH₃ arrangement in the target compound balances steric hindrance and electronic effects. In contrast, analogs with CF₃ groups (e.g., ) exhibit stronger electron-withdrawing character, influencing reactivity in synthesis or biological activity.
Functional Group Impact: Trifluoromethyl (CF₃): Enhances resistance to metabolic degradation, making analogs like suitable for pesticidal applications. Methyl (CH₃): Improves lipophilicity, favoring membrane permeability in drug design . Hydroxyl (OH): Limits applications requiring non-polar environments but useful in polar solvents or intermediate synthesis .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
